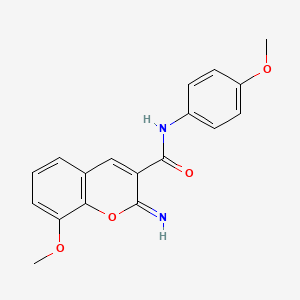

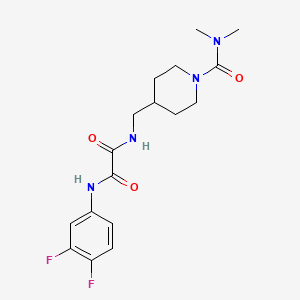

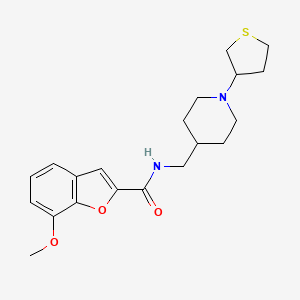

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" is a novel chemical entity that may share structural similarities with various pyrazole and pyrazine derivatives. These types of compounds have been explored for their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of a related pyrazolo[3,4-b]pyridine derivative was achieved by reacting an oxazolone with an amine under microwave irradiation . Similarly, the synthesis of a pyrazolo[4,3-b]pyridin-3-yl derivative involved a 9-step process starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For example, a pyrazole derivative's structure was confirmed by single-crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . Another study reported the crystal structure of a benzamide derivative, showing different orientations of the pyridine ring with respect to the benzene ring . These analyses provide insights into the three-dimensional conformation of such molecules, which is crucial for understanding their chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazole and pyrazine derivatives is influenced by the presence of functional groups and the overall molecular conformation. For instance, the reactivity of a pyrazolo[4,3-b]pyridin-3-yl derivative in the presence of TMSCl/NaI led to desmethylation, which is a key step in the synthesis of PET imaging agents . The reactivity of these compounds can be further explored to develop new chemical reactions that could be applied to the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. For example, the crystal packing, hydrogen bonding, and thermal stability of a pyrazole derivative were thoroughly analyzed, providing information on its solid-state properties . Similarly, the intermolecular interactions and DFT calculations of antipyrine-like derivatives were studied, revealing the importance of hydrogen bonds and π-interactions in stabilizing the molecular structure . These properties are essential for predicting the behavior of the compound in different environments and its potential as a drug candidate.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Pharmacophore Models

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Using AM1 molecular orbital method for conformational analysis, this study identified four distinct conformations and developed unified pharmacophore models for CB1 receptor ligands. This research provides insights into the molecular interactions and potential applications in designing CB1 receptor antagonists (Shim et al., 2002).

Functionalization Reactions and Derivative Synthesis

Experimental and theoretical studies on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine demonstrate the synthesis of specific derivatives. This study elucidates the mechanisms and potential applications of these derivatives in pharmaceutical sciences, showcasing the versatility of pyrazole-based compounds in chemical synthesis (Yıldırım et al., 2005).

Antiavian Influenza Virus Activity

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles shows remarkable antiavian influenza virus activity. This study describes a new synthesis route and the in vitro testing for anti-influenza A virus activity, highlighting the potential of these compounds in antiviral therapies (Hebishy et al., 2020).

Molecular Docking and Screening

A study on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives reveals their antimicrobial and antioxidant activities. These findings suggest potential applications in developing novel pharmaceutical agents targeting specific microbial strains and oxidative stress conditions (Flefel et al., 2018).

Nitrogen-Containing Heterocyclic Compounds

Articles discuss the significance of nitrogen-containing heterocyclic compounds, like pyrazines, in pharmaceuticals and agrochemicals due to their high biological activities. These compounds' production and application in various domains, including as raw materials for drugs like pyrazinamide, underline their importance in chemical synthesis and drug discovery (Higasio & Shoji, 2001).

Eigenschaften

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3S/c1-25-14-16(12-24-25)19-18(21-8-9-22-19)13-23-20(27)15-4-6-17(7-5-15)30(28,29)26-10-2-3-11-26/h4-9,12,14H,2-3,10-11,13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRCDFLTOPWHBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Quinolin-4-yl)methyl]piperidin-4-ol](/img/structure/B2516599.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)

![2-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2516607.png)

![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2516615.png)

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)

![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2516618.png)